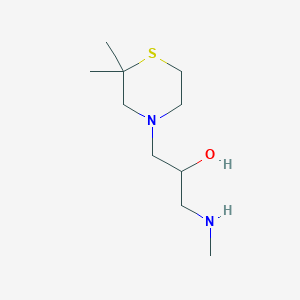![molecular formula C15H20ClNO5S B2877421 9-((3-Chloro-4-methoxyphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane CAS No. 1329329-22-7](/img/structure/B2877421.png)
9-((3-Chloro-4-methoxyphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-((3-Chloro-4-methoxyphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane is a complex organic compound characterized by its unique spirocyclic structure. This compound features a sulfonyl group attached to a phenyl ring, which is further substituted with a chlorine and a methoxy group. The spirocyclic framework includes a nitrogen atom and two oxygen atoms, contributing to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-((3-Chloro-4-methoxyphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane typically involves multiple steps, starting from readily available precursors. One common approach includes:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diol and an amine. This step often requires the use of a strong acid or base to facilitate the cyclization process.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the spirocyclic intermediate in the presence of a base such as pyridine or triethylamine.
Substitution Reactions: The final steps involve the introduction of the chlorine and methoxy groups onto the phenyl ring through electrophilic aromatic substitution reactions. These reactions typically require the use of chlorinating and methoxylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
9-((3-Chloro-4-methoxyphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents, such as the chlorine atom.
Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, particularly on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium methoxide (NaOCH₃) for methoxylation and thionyl chloride (SOCl₂) for chlorination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学研究应用
Chemistry
In chemistry, 9-((3-Chloro-4-methoxyphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[55]undecane is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features allow it to serve as a probe in biochemical assays and as a ligand in receptor binding studies.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with specific molecular targets makes it a candidate for the development of therapeutic agents for various diseases.
Industry
In the industrial sector, 9-((3-Chloro-4-methoxyphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance materials.
作用机制
The mechanism of action of 9-((3-Chloro-4-methoxyphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The spirocyclic structure allows the compound to fit into unique binding sites, modulating the activity of various biological pathways.
相似化合物的比较
Similar Compounds
- 9-((3-Bromo-4-methoxyphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane
- 9-((3-Chloro-4-ethoxyphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane
- 9-((3-Chloro-4-methoxyphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]decane
Uniqueness
Compared to these similar compounds, 9-((3-Chloro-4-methoxyphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane stands out due to its specific combination of substituents and its spirocyclic framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
9-(3-chloro-4-methoxyphenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO5S/c1-20-14-4-3-12(11-13(14)16)23(18,19)17-7-5-15(6-8-17)21-9-2-10-22-15/h3-4,11H,2,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTLWCIJKIMHSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3(CC2)OCCCO3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
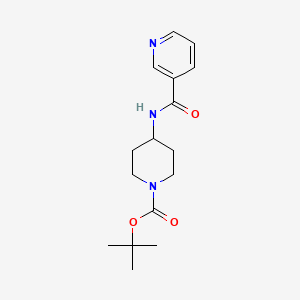
![[(2-Phenylethyl)carbamoyl]methyl 3,4-dimethylbenzoate](/img/structure/B2877341.png)
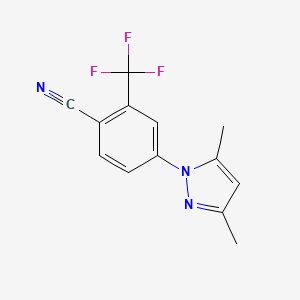
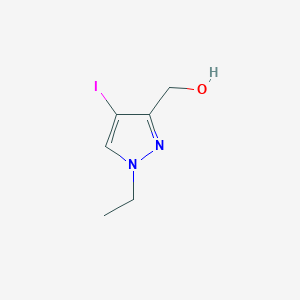
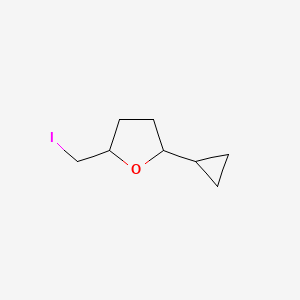
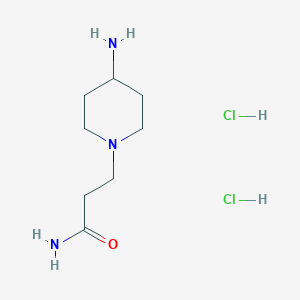

![4-cyano-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2877348.png)
![3-ethyl-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2877349.png)
![N,N-dimethyl-3-(3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazol-5-yl)aniline](/img/structure/B2877353.png)
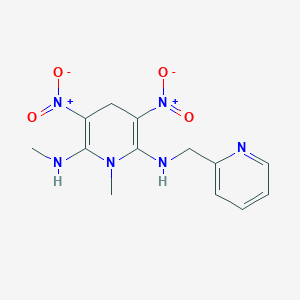
![5-Bromo-2h-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2877359.png)
![N-[(3,4-dimethoxyphenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2877360.png)
